2-Ethoxypyridine-3-sulfonamide
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Overview
Description
2-Ethoxypyridine-3-sulfonamide is a versatile chemical compound with a molecular formula of C7H10N2O3S. It is characterized by the presence of an ethoxy group attached to the pyridine ring and a sulfonamide group at the third position. This compound is employed in various scientific studies due to its multifunctional nature, enabling researchers to explore its applications across diverse fields such as medicinal chemistry, materials science, and biological research.
Mechanism of Action
Target of Action
2-Ethoxypyridine-3-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
This compound interacts with its target by acting as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, this compound inhibits the enzyme’s activity, thereby preventing the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis by this compound affects several biochemical pathways. As folic acid is crucial for the synthesis of nucleotides, its deficiency leads to a decrease in DNA synthesis . This, in turn, affects cell division and growth, particularly in rapidly dividing cells such as bacteria .
Pharmacokinetics
The pharmacokinetics of this compound, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME). Sulfonamides are generally well absorbed in the gastrointestinal tract . They are distributed widely in the body, including the cerebrospinal fluid, placenta, and fetal tissues . Metabolism of sulfonamides typically involves acetylation, glucuronidation, and oxidation . They are primarily excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth. By inhibiting the synthesis of folic acid, this compound prevents the formation of nucleotides, thereby inhibiting DNA synthesis . This results in the inhibition of bacterial cell division and growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances that compete for the same enzyme can affect the drug’s efficacy . Additionally, the pH of the environment can influence the ionization state of the drug, potentially affecting its absorption and distribution . Furthermore, resistance to sulfonamides can develop in bacteria through mutations or acquisition of resistance genes, which can significantly impact the drug’s effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxypyridine-3-sulfonamide typically involves the reaction of 2-ethoxypyridine with sulfonamide reagents under controlled conditions. One common method includes the use of oxidative coupling of thiols and amines, which are readily available low-cost commodity chemicals . This method allows for the efficient production of sulfonamides in a single step.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar oxidative coupling techniques. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxypyridine-3-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where it reacts with oxygen to form oxides.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Typically involves electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-Ethoxypyridine-3-sulfonamide is employed in various scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Utilized in the development of advanced materials with specific properties.
Biological Research: Investigated for its biological activity and potential as a drug candidate.
Comparison with Similar Compounds
Sulfamethazine: Commonly used in veterinary medicine for treating bacterial infections.
Sulfadiazine: Used in combination with other drugs to treat toxoplasmosis.
Uniqueness: 2-Ethoxypyridine-3-sulfonamide is unique due to its specific structural features, such as the ethoxy group and the position of the sulfonamide group on the pyridine ring
Properties
IUPAC Name |
2-ethoxypyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-2-12-7-6(13(8,10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H2,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFJVVURCXHKOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566767-66-5 |
Source
|
Record name | 2-ethoxypyridine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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